Cas no 56563-01-0 (1H-1,2,4-Triazole-1-aceticacid, ethyl ester)

Technical Introduction: 1H-1,2,4-Triazole-1-acetic acid, ethyl ester is a versatile heterocyclic compound featuring a triazole core functionalized with an acetic acid ethyl ester moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization or coupling reactions. Its triazole ring offers stability and potential for hydrogen bonding, making it valuable in ligand design or as a building block for bioactive molecules. The compound’s balanced lipophilicity and synthetic flexibility make it a practical choice for researchers developing novel compounds in medicinal and materials chemistry.
1H-1,2,4-Triazole-1-aceticacid, ethyl ester structure
56563-01-0 structure
Product name:1H-1,2,4-Triazole-1-aceticacid, ethyl ester
CAS No:56563-01-0
MF:C6H9N3O2
MW:155.15500
MDL:MFCD00215199
CID:366862
PubChem ID:557521

1H-1,2,4-Triazole-1-aceticacid, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-aceticacid, ethyl ester
    • Ethyl 1H-1,2,4-triazol-1-ylacetate
    • ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE
    • ETHYL-2-(1H-1,2,4-TRIAZOLE-1-YL)ACETATE
    • 1,2,4-triazole-1-acetic acid ethyl ester
    • 1-N-carbethoxymethylene-1,2,4-triazole
    • ethyl (1,2,4-triazol-1-yl)acetate
    • ETHYL 2-(1H-1,2,4-TRIAZOLE-1-YL)ACETIC ACID
    • ethyl 2-1,2,4-triazol-1-yl acetate
    • ethyl N1-1,2,4-triazolylacetate
    • DTXSID801299343
    • J-504637
    • MFCD00215199
    • Ethyl 1H-1,2,4-triazol-1-ylacetate #
    • Ethyl (1H)-1,2,4-triazole-1-acetate
    • 56563-01-0
    • AKOS002669482
    • AC-11864
    • Ethyl 1H-1,2,4-triazole-1-acetate
    • CS-0331758
    • 1H-1,2,4-triazol-1-acetic acid ethyl ester
    • 10E-014
    • ethyl 2-(1,2,4-triazol-1-yl)acetate
    • [1,2,4]-triazol-1-ylacetic acid ethyl ester
    • SCHEMBL2362473
    • G71868
    • MDL: MFCD00215199
    • Inchi: InChI=1S/C6H9N3O2/c1-2-11-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
    • InChI Key: KOXLIKDTQXSKIE-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CN1C=NC=N1

Computed Properties

  • Exact Mass: 155.06900
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • Density: 1.25
  • Boiling Point: 277.5°Cat760mmHg
  • Flash Point: 121.7°C
  • Refractive Index: 1.556
  • PSA: 57.01000
  • LogP: -0.15880

1H-1,2,4-Triazole-1-aceticacid, ethyl ester Security Information

1H-1,2,4-Triazole-1-aceticacid, ethyl ester Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-1,2,4-Triazole-1-aceticacid, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB578371-500 mg
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; .
56563-01-0
500MG
€579.60 2023-07-11
Apollo Scientific
OR32023-1g
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 95%
1g
£910.00 2025-02-20
abcr
AB578371-1 g
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; .
56563-01-0
1g
€1,115.20 2023-07-11
abcr
AB578371-1g
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate; .
56563-01-0
1g
€457.30 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTW960-1g
ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 95%
1g
¥1584.0 2024-04-18
A2B Chem LLC
AG64364-250mg
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 97%
250mg
$95.00 2024-04-19
A2B Chem LLC
AG64364-1g
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 97%
1g
$257.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402428-100mg
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 97%
100mg
¥374.00 2024-05-08
1PlusChem
1P00E98S-1g
ETHYL 2-(1H-1,2,4-TRIAZOL-1-YL)ACETATE
56563-01-0 97%
1g
$256.00 2023-12-16
Chemenu
CM522210-1g
Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate
56563-01-0 97%
1g
$172 2022-08-31

Additional information on 1H-1,2,4-Triazole-1-aceticacid, ethyl ester

Professional Introduction to 1H-1,2,4-Triazole-1-acetic Acid, Ethyl Ester (CAS No. 56563-01-0)

1H-1,2,4-Triazole-1-acetic acid, ethyl ester, identified by its Chemical Abstracts Service (CAS) number 56563-01-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic ester belongs to the triazole class, a structural motif renowned for its broad spectrum of biological activities. The compound's unique framework, featuring a triazole ring linked to an acetic acid ethyl ester moiety, positions it as a versatile intermediate in the development of novel therapeutic agents.

The triazole core of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester contributes to its pharmacological relevance by imparting stability and reactivity that are conducive to further chemical modifications. This characteristic makes it a valuable building block in medicinal chemistry, particularly in the synthesis of molecules targeting inflammatory and infectious diseases. Recent advancements in drug discovery have highlighted the utility of triazole derivatives in modulating enzyme activity and interacting with biological receptors.

In the context of contemporary research, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester has been explored for its potential in addressing unmet medical needs. Studies have demonstrated its role as a precursor in the synthesis of compounds with antimicrobial and anti-inflammatory properties. The ester functionality not only enhances solubility but also provides a site for further derivatization, enabling the creation of structurally diverse analogs with tailored pharmacokinetic profiles.

One notable application of this compound is in the development of immunomodulatory agents. The triazole ring's ability to engage with biological targets such as cytokine receptors has been leveraged to design molecules that can modulate immune responses. Preliminary investigations suggest that derivatives of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester may exhibit efficacy in treating autoimmune disorders by selectively inhibiting pro-inflammatory pathways.

The synthesis of 1H-1,2,4-Triazole-1-acetic acid, ethyl ester typically involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include cyclization reactions to form the triazole ring followed by esterification to introduce the acetic acid ethyl moiety. Advances in catalytic methods have refined these processes, improving yield and reducing environmental impact. Such methodologies align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.

The compound's structural versatility also makes it pertinent in materials science applications beyond traditional pharmaceuticals. Researchers are investigating its potential use in polymer chemistry and as a ligand in coordination complexes. The triazole ring's electron-rich nature allows for interactions with transition metals, which can be exploited in catalytic systems or as components in functional materials.

From a regulatory perspective, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester (CAS No. 56563-01-0) is subject to standard guidelines governing chemical substances used in research and industrial settings. Compliance with safety protocols ensures that its handling does not pose unnecessary risks to personnel or the environment. Documentation of synthesis routes and purity standards is essential for applications involving human or animal subjects.

The future prospects for 1H-1,2,4-Triazole-1-acetic acid, ethyl ester are promising, given its multifaceted utility. Ongoing research aims to expand its applications into areas such as antiviral therapy and neurodegenerative disease treatment. Collaborative efforts between academia and industry are expected to accelerate the discovery pipeline by integrating computational modeling with experimental validation.

In summary, 1H-1,2,4-Triazole-1-acetic acid, ethyl ester stands as a testament to the innovative potential inherent in heterocyclic chemistry. Its role as a key intermediate underscores its importance in modern drug development and material science. As scientific understanding evolves, 56563-01-0 will likely continue to inspire new synthetic strategies and therapeutic applications that benefit society.

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Amadis Chemical Company Limited
(CAS:56563-01-0)1H-1,2,4-Triazole-1-aceticacid, ethyl ester
A1165320
Purity:99%
Quantity:1g
Price ($):316.0